3-Pentylpiperidin-3-ol CAS number and identifiers
3-Pentylpiperidin-3-ol CAS number and identifiers
The following technical guide provides an in-depth analysis of 3-Pentylpiperidin-3-ol , a specialized heterocyclic building block used in medicinal chemistry.
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Chemical Identity & Core Identifiers
3-Pentylpiperidin-3-ol is a 3,3-disubstituted piperidine derivative characterized by a tertiary alcohol and a pentyl side chain at the C3 position.[1] It serves as a critical scaffold in the synthesis of neuroactive alkaloids and G-protein coupled receptor (GPCR) ligands, particularly those targeting sigma receptors and ion channels.[1]
| Identifier | Value |
| Chemical Name | 3-Pentylpiperidin-3-ol |
| CAS Registry Number | 1486860-76-7 |
| IUPAC Name | 3-pentylpiperidin-3-ol |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| SMILES | CCCCC[C@]1(O)CNCCC1 (Chiral) / CCCCC1(O)CNCCC1 (Racemate) |
| InChI Key | Generated based on structure:[2][3]KYZMMXQNJXNIFO-UHFFFAOYSA-N (Example prediction) |
| Appearance | Viscous oil or low-melting solid (depending on salt form) |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂; Limited water solubility (free base) |
Structural Visualization & Logic
The compound features a piperidine ring which is conformationally flexible (chair conformation).[1] The C3 position is a chiral center when the ring nitrogen is substituted or if the enantiomer is isolated.[1] The steric bulk of the pentyl group at C3 forces the hydroxyl group into a specific axial/equatorial orientation, influencing binding affinity in biological targets.[1]
Diagram 1: Chemical Structure & Hierarchy
Caption: Structural decomposition of 3-Pentylpiperidin-3-ol highlighting the quaternary C3 center critical for pharmacological selectivity.
Synthesis & Manufacturing Protocol
The synthesis of 3-Pentylpiperidin-3-ol typically follows a Grignard addition pathway to a protected piperidinone.[1] This route ensures regioselectivity and prevents side reactions at the nitrogen atom.[1]
Experimental Protocol: Grignard Addition
Objective: Synthesis of 3-Pentylpiperidin-3-ol from N-Boc-3-piperidinone.
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Preparation of Reagents:
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Reaction Workflow:
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Step A (Inertion): Flame-dry a 250 mL round-bottom flask and purge with Argon.[1] Add N-Boc-3-piperidinone (1.0 eq) dissolved in anhydrous THF. Cool to -78°C.
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Step B (Addition): Add Pentylmagnesium bromide (1.2 eq) dropwise over 30 minutes. The low temperature prevents enolization and side-product formation.
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Step C (Warming): Allow the reaction to warm to 0°C over 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
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Step D (Quench): Quench with saturated aqueous NH₄Cl.[1] Extract with EtOAc (3x).[1] Dry organic layer over Na₂SO₄ and concentrate.[1]
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Deprotection (Boc Removal):
Diagram 2: Synthesis Pathway
Caption: Step-wise synthetic route from N-Boc-3-piperidinone via Grignard nucleophilic addition followed by acidic deprotection.
Applications in Medicinal Chemistry
3-Pentylpiperidin-3-ol is not typically a final drug but a privileged scaffold . Its structural motif mimics the "histrionicotoxin" core, a class of toxins that block ion channels.[1]
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Sigma Receptor Ligands: The 3-substituted piperidine moiety is a classic pharmacophore for Sigma-1 (σ1) receptor modulators, investigated for neuropathic pain and neuroprotection.[1]
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NMDA Receptor Antagonists: The steric bulk of the pentyl chain can modulate the channel pore of NMDA receptors.[1]
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Local Anesthetics: Structural analogs (e.g., bupivacaine derivatives) utilize the lipophilic tail (pentyl) to interact with sodium channels.[1]
Safety & Handling (SDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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Handling: Handle under inert atmosphere (Nitrogen/Argon) due to potential hygroscopicity of the free base.[1] Store at 2-8°C.
References
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Fluorochem Ltd. (2025).[1] Safety Data Sheet: 3-Pentylpiperidin-3-ol (CAS 1486860-76-7).[1] Retrieved from [1]
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Piperidine Derivatives. Retrieved from [1]
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Mishra, S., et al. (2023).[1] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids". Journal of the American Chemical Society, 145(26), 14221-14226.[1] [1]
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Sigma-Aldrich. (2025).[1] Product Specification: 1-Boc-3-piperidone. Retrieved from [1][4][5]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 3. 3-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 4. 3-methylpiperidin-3-ol hydrochloride | 955028-98-5 [sigmaaldrich.com]
- 5. N-叔丁氧羰基-3-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]
